molecular formula C16H15NO2 B12607030 4-Benzyl-6-methyl-2H-1,4-benzoxazin-3-one CAS No. 648450-64-0

4-Benzyl-6-methyl-2H-1,4-benzoxazin-3-one

Cat. No.: B12607030
CAS No.: 648450-64-0
M. Wt: 253.29 g/mol
InChI Key: MABAKCQOSXMIGY-UHFFFAOYSA-N
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Description

4-Benzyl-6-methyl-2H-1,4-benzoxazin-3-one is a synthetic organic compound belonging to the 1,4-benzoxazin-3-one class . This chemical scaffold is recognized in scientific research as a privileged structure for the development of bioactive molecules due to its wide spectrum of potential pharmacological activities. Researchers are particularly interested in 1,4-benzoxazin-3-one derivatives for their documented anticonvulsant , antimicrobial , antifungal , and anticancer properties. The structural motif is also found in compounds investigated as antidiabetic agents through inhibition of enzymes like α-amylase and α-glucosidase , as well as in antithrombotic applications for their potential to inhibit thrombin . The specific substitution pattern of the 4-benzyl-6-methyl derivative may influence its lipophilicity and interaction with biological targets, making it a valuable intermediate for medicinal chemistry programs and structure-activity relationship (SAR) studies. The compound is intended for research applications only in laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

648450-64-0

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

4-benzyl-6-methyl-1,4-benzoxazin-3-one

InChI

InChI=1S/C16H15NO2/c1-12-7-8-15-14(9-12)17(16(18)11-19-15)10-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3

InChI Key

MABAKCQOSXMIGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OCC(=O)N2CC3=CC=CC=C3

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Benzyl 6 Methyl 2h 1,4 Benzoxazin 3 One and Its Structural Analogues

Classical and Modern Approaches to Constructing the 2H-1,4-Benzoxazin-3-one Core

The construction of the fundamental 2H-1,4-benzoxazin-3-one ring system has been achieved through various synthetic strategies, ranging from classical condensation reactions to modern catalyzed processes. researchgate.netijsr.net A traditional and straightforward method involves the N-alkylation of 2-aminophenols with α-halo esters followed by cyclization. ijsr.net Another common approach is the reaction of 2-aminophenols with chloroacetyl chloride, followed by intramolecular cyclization to form the benzoxazinone (B8607429) ring. ijsr.netresearchgate.net

More contemporary methods have focused on improving efficiency, yield, and substrate scope. For instance, the Smiles rearrangement offers an alternative pathway, particularly from substituted 2-chlorophenols, providing access to a variety of substituted benzoxazinones. umich.eduumich.edu Additionally, reductive cyclization of 2-(2-nitrophenoxy)acetonitrile (B3041539) adducts using reagents like iron in acetic acid presents a facile route to the core structure with good functional group tolerance. ijsr.net

Multi-component Reaction Strategies

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing the construction of complex molecules like benzoxazinones in a single, efficient step. researchgate.net These strategies are valued for their atom economy and operational simplicity.

A notable example is a transition-metal-free, three-component cascade reaction involving readily available α-halogenated ketones, ortho-aminophenols, and aldehydes. rsc.org This method enables the efficient construction of chiral 2H-1,4-benzoxazine derivatives with excellent functional-group tolerance. rsc.org Another innovative one-pot, multicomponent strategy has been developed for the diastereoselective synthesis of substituted 3,4-dihydro-2H-benzo[b] nih.govijsr.netoxazine (B8389632) analogues. This reaction proceeds through the in situ formation of a Schiff base, followed by base-mediated alkylation and subsequent intramolecular cyclization, yielding the product with high diastereoselectivity (up to 99:1). acs.org

Transition Metal-Catalyzed Coupling Reactions for Ring Formation

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including the 2H-1,4-benzoxazin-3-one core, by enabling bond formations that are otherwise challenging. mdpi.com Copper and palladium catalysts are most prominent in these transformations.

Copper-catalyzed reactions are particularly widespread for forming the crucial C-O and C-N bonds required for the benzoxazinone ring. ijsr.net One efficient method involves the copper-catalyzed intramolecular C-N bond coupling of intermediates derived from 2-(o-haloaryloxy)acyl chlorides and primary amines. ijsr.net Ligand-free copper-catalyzed cascade reactions have also been developed, for example, between a substituted chloroacetamide and a 2-halophenol, which addresses issues like the need for expensive ligands and improves substrate scope. researchgate.netorganic-chemistry.org Palladium-catalyzed reactions, such as tandem allylic amination/oxa-Michael additions, have been employed to produce chiral 3,4-dihydro-2H-benzo[b] nih.govijsr.netoxazines with good yields and enantioselectivity. organic-chemistry.org

Table 1: Examples of Transition Metal-Catalyzed Synthesis of the Benzoxazinone Core

Catalyst SystemReactantsKey TransformationReference
CuI / 1,10-phenanthrolineo-Iodophenol, 2-chloroacetamideIntermolecular C-O coupling followed by intramolecular C-N cyclization ijsr.net
CuI (ligand-free)2-Halophenol, ChloroacetamideCascade C-O/C-N coupling researchgate.netorganic-chemistry.org
Pd(OAc)₂ / WingPhosVinyl methylene (B1212753) cyclic carbonates, BisnucleophilesTandem allylic substitution organic-chemistry.org
Copper(I) saltHydroxysulfonamides with ortho-bromo/iodo groupIntramolecular C-N ring closing researchgate.net

Environmentally Conscious (Green Chemistry) Synthetic Pathways

In line with the principles of green chemistry, several eco-friendly methods for synthesizing benzoxazinones have been established. These approaches prioritize the use of non-toxic solvents, renewable materials, and energy-efficient conditions.

One such method is the catalytic reductive cyclization of 2-nitro ester intermediates, which is considered a "green" process. nih.gov Biocatalysis offers another sustainable route; for example, the lipase (B570770) Novozym 435 from Candida antarctica has been used to catalyze a novel decarboxylative Michael addition for the synthesis of 1,4-benzoxazinone derivatives under mild conditions. nih.gov Furthermore, catalyst-free, one-pot multicomponent syntheses in environmentally benign solvents like ethanol (B145695) have been developed. acs.org The use of ultrasound irradiation in water is another green protocol that allows for the synthesis of 2-oxo-benzo nih.govijsr.netoxazines in excellent yields without the need for traditional chromatographic purification. researchgate.net

Table 2: Overview of Green Synthetic Approaches to Benzoxazinones

MethodologyCatalyst/ConditionsSolventKey AdvantagesReference
Reductive CyclizationCatalyticNot specified"Green" catalytic process nih.gov
Multicomponent ReactionCatalyst-freeEthanolMild conditions, operational simplicity, high diastereoselectivity acs.org
Domino ProcessUltrasound irradiationWaterAvoids chromatography, excellent yields, gram-scale applicability researchgate.net
Biocatalytic Michael AdditionNovozym 435 (Lipase)Not specifiedMild conditions, enzymatic promiscuity, no side products nih.gov
Photochemical CyclizationVisible light (420 nm)MeCN/H₂O or MeOH/DCMNo additives/photocatalyst, rapid reaction in continuous flow acs.org

Regioselective and Stereoselective Functionalization of the Benzoxazinone Moiety

The functionalization of the pre-formed benzoxazinone core is critical for creating structural diversity and fine-tuning biological activity. Regio- and stereoselective methods are therefore highly valuable.

Palladium-catalyzed C-H functionalization has been used for the regioselective halogenation of 3-phenyl-2H-benzo[b] nih.govijsr.netoxazin-2-ones. nih.gov In this method, the nitrogen atom of the heterocyclic ring acts as a directing group, guiding the halogenation to a specific position on the phenyl ring. nih.gov The synthesis of chiral benzoxazines has been achieved with high stereocontrol. For example, a Lewis acid-catalyzed SN2-type ring opening of activated aziridines followed by Cu(I)-catalyzed cyclization yields 3,4-dihydro-1,4-benzoxazine derivatives with excellent enantio- and diastereospecificity (ee > 99%, de > 99%). organic-chemistry.org Similarly, multicomponent reactions have been developed that yield benzoxazine (B1645224) scaffolds with two stereogenic centers, showing excellent asymmetric induction. rsc.org

Targeted Synthesis of 4-Benzyl-6-methyl-2H-1,4-benzoxazin-3-one: Mechanistic Considerations and Yield Optimization

The specific synthesis of this compound can be achieved through several established routes for N-substituted benzoxazinones. A highly effective method involves the reaction of a suitably substituted aminophenol with an N-benzyl haloacetamide, followed by base-mediated cyclization.

A plausible and efficient route starts with 2-amino-5-methylphenol (B193566). This precursor ensures the methyl group is positioned correctly to yield the 6-methyl substituted product. The synthesis would proceed via two key steps:

N-acylation: Reaction of 2-amino-5-methylphenol with N-benzyl-2-chloroacetamide in the presence of a base like potassium carbonate.

Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular nucleophilic substitution (O-arylation) to close the ring. This step is often promoted by a stronger base such as cesium carbonate in a solvent like DMF at elevated temperatures. umich.edunih.gov

A critical mechanistic consideration in related syntheses is the possibility of a Smiles rearrangement. umich.eduumich.edu When starting with a substituted 2-chlorophenol (B165306) (e.g., 2-chloro-4-methylphenol) and N-benzyl-2-chloroacetamide, the initial O-alkylation is followed by an intramolecular nucleophilic aromatic substitution where the amide nitrogen displaces the chlorine. This rearrangement can affect the final position of the substituent. For example, starting with 2-chloro-4-methylphenol (B1207291) unexpectedly yields the 7-methyl isomer instead of the 6-methyl product. umich.edu Therefore, starting with 2-amino-5-methylphenol is the preferred strategy for the unambiguous synthesis of the 6-methyl isomer.

Yield optimization for this type of reaction often involves screening bases and solvents. Cesium carbonate is frequently reported as a superior base for the final cyclization step, leading to higher yields compared to other inorganic or organic bases. umich.edunih.gov The reaction temperature and time are also critical parameters to control for maximizing product formation and minimizing side reactions. A reported synthesis for the analogous 4-Benzyl-7-chloro-2H-1,4-benzoxazin-3-one achieved a 70% yield after purification by column chromatography. nih.gov

Design and Synthesis of Novel this compound Analogues

The this compound scaffold serves as a template for designing new analogues with potentially enhanced properties. Research has shown that the benzyl (B1604629) group on the nitrogen atom can be crucial for certain biological activities, making it a key feature to retain while modifying other parts of the molecule. nih.gov

Design strategies often involve introducing other pharmacologically relevant moieties to the core structure. A popular approach is the use of "click chemistry" to append 1,2,3-triazole rings to the benzoxazinone framework. nih.govresearchgate.net For example, novel analogues have been synthesized by linking a 1,2,3-triazole moiety to the benzoxazinone core, sometimes in a one-pot process using a copper catalyst. nih.govresearchgate.net Other modifications include the introduction of acylhydrazone moieties, which has been explored to generate compounds with antifungal activity. nih.gov The synthesis of these novel analogues often starts with a functionalized benzoxazinone core, which is then elaborated through subsequent chemical transformations like bromination, acetylation, or coupling reactions. nih.gov

Table 3: Examples of Synthesized Analogues based on the 2H-1,4-Benzoxazin-3-one Core

Analogue TypeKey Structural FeatureSynthetic StrategyReference
Triazole Hybrids1,2,3-Triazole ring introducedClick reaction (e.g., Cu-catalyzed azide-alkyne cycloaddition) nih.govresearchgate.netnih.gov
Acylhydrazone DerivativesAcylhydrazone moiety attachedCondensation of a hydrazide with a carbonyl-functionalized benzoxazinone nih.gov
Halogenated DerivativesBromine atoms on the benzene (B151609) ringDirect bromination of the benzoxazinone core nih.gov
N-Acetylated DerivativesAcetyl group on the nitrogen atomAcetylation of the parent NH-benzoxazinone nih.gov

Chemical Reactivity and Mechanistic Transformations of 4 Benzyl 6 Methyl 2h 1,4 Benzoxazin 3 One

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Moiety

The benzene ring of 4-Benzyl-6-methyl-2H-1,4-benzoxazin-3-one possesses two substituents that influence the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The 6-methyl group is an activating, ortho, para-directing group, while the fused oxazinone ring, specifically the acylated nitrogen and the ether oxygen, exerts a more complex influence. Generally, the amide nitrogen's lone pair delocalization into the carbonyl group makes it a deactivating, meta-directing influence relative to its point of attachment. Conversely, the ether oxygen at position 1 is an activating, ortho, para-directing group.

The outcome of an EAS reaction is determined by the cumulative effect of these groups. The powerful ortho, para-directing influence of the ether oxygen and the methyl group will likely direct incoming electrophiles to the C5 and C7 positions. However, the deactivating nature of the lactam functionality may necessitate harsh reaction conditions. msu.edu

Typical EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. msu.edumasterorganicchemistry.com The general mechanism involves the generation of a strong electrophile that is attacked by the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or benzenonium ion. msu.edulibretexts.orgyoutube.com Subsequent deprotonation restores the aromaticity of the ring, yielding the substituted product. masterorganicchemistry.com

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound

Reaction Reagents Expected Major Products
Nitration HNO₃, H₂SO₄ 4-Benzyl-6-methyl-5-nitro-2H-1,4-benzoxazin-3-one and 4-Benzyl-6-methyl-7-nitro-2H-1,4-benzoxazin-3-one
Bromination Br₂, FeBr₃ 5-Bromo-4-benzyl-6-methyl-2H-1,4-benzoxazin-3-one and 7-Bromo-4-benzyl-6-methyl-2H-1,4-benzoxazin-3-one
Sulfonation Fuming H₂SO₄ 4-Benzyl-6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-sulfonic acid and 4-Benzyl-6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonic acid

This table presents predicted products based on general principles of electrophilic aromatic substitution. Specific experimental verification for this compound is not widely available in the cited literature.

Nucleophilic Additions and Substitutions at the Carbonyl and Nitrogen Centers

The benzoxazinone (B8607429) ring contains two primary electrophilic sites susceptible to nucleophilic attack: the C3 carbonyl carbon and the C2 carbon. mdpi.com The reactivity at these centers is a cornerstone of benzoxazinone chemistry, frequently leading to the synthesis of other heterocyclic systems. uomosul.edu.iq

The C3 carbonyl group behaves as a lactam (a cyclic amide), and its electrophilicity makes it a target for various nucleophiles. Strong nucleophiles can induce cleavage of the acyl-oxygen bond. For instance, reaction with nitrogen nucleophiles like hydrazine (B178648) hydrate (B1144303) or primary amines typically results in ring-opening, followed by recyclization to form substituted quinazolinones. bu.edu.egresearchgate.net This transformation is a widely used strategy for converting benzoxazinones into the corresponding quinazolinone derivatives, which are also of significant pharmacological interest. mdpi.com

The reaction of a similar compound, 6-iodo-2-isopropyl-4H-3,1-benzoxazin-4-one, with various nitrogen nucleophiles has been extensively studied, providing a model for the expected reactivity of this compound. researchgate.nettandfonline.com

Table 2: Representative Nucleophilic Substitution Reactions on the Benzoxazinone Ring

Nucleophile Reagent Example Product Type Reference Compound
Amines Aniline 3-Aryl-quinazolin-4-one 6-Iodo-4H-3,1-benzoxazin-4-one bu.edu.eg
Hydrazine Hydrazine Hydrate 3-Amino-quinazolin-4-one 6-Iodo-4H-3,1-benzoxazin-4-one bu.edu.egresearchgate.net
Hydroxylamine Hydroxylamine HCl 3-Hydroxy-quinazolin-4-one 6-Iodo-4H-3,1-benzoxazin-4-one bu.edu.eg

This table is based on the reactivity of analogous 3,1-benzoxazin-4-one structures.

Ring Opening and Rearrangement Processes of the Benzoxazinone Heterocycle

The stability of the benzoxazinone ring can be overcome under specific conditions, leading to ring-opening or rearrangement reactions. This reactivity further underscores the utility of this scaffold as a synthetic intermediate.

Acid- or base-catalyzed hydrolysis can lead to the opening of the lactam. For example, treatment with a strong base like sodium ethoxide can cause ethanolysis, cleaving the ester bond and leading to the formation of an ethyl anthranilate derivative. chiet.edu.eg Similarly, acidic hydrolysis can open the oxazine (B8389632) ring to yield 2-(aminomethyl)phenol (B125469) derivatives. mdpi.com

Ring-opening can also be initiated by carbon nucleophiles. The reaction of 6,8-dibromo-(4H)-3,1-benzoxazinone with malononitrile (B47326) in the presence of sodium ethoxide was reported to yield a 4-hydroxy-3-cyanoquinoline derivative, demonstrating a significant heterocyclic transformation. semanticscholar.org

Furthermore, certain benzoxazinone derivatives can undergo rearrangement reactions. For example, some vinyl-substituted benzoxazinones can act as dipole precursors in cycloaddition reactions, leading to the formation of various aza-heterocycles. mdpi.com Yttrium(III) triflate has been used to catalyze a cascade reaction of benzoxazoles with propargylic alcohols, proceeding through a ring-opening and regioselective ring-closure process to form 1,4-benzoxazine scaffolds. rsc.org

Role of this compound as a Versatile Synthetic Building Block

Due to its multiple reactive sites, this compound is a valuable building block for the synthesis of a diverse array of more complex heterocyclic compounds. uomosul.edu.iqresearchgate.net Its ability to be readily converted into quinazolinones is a prime example of its synthetic utility. mdpi.com

The benzoxazinone framework serves as a precursor for various fused heterocyclic systems. For instance, reactions with binucleophiles like o-phenylenediamine (B120857) can lead to the formation of benzimidazole-substituted structures. chiet.edu.eg The propargylic moiety in compounds like 4-(prop-2-yn-1-yl)-2H- uomosul.edu.iqresearchgate.net-benzoxazin-3-one can participate in 1,3-dipolar cycloaddition reactions ("click chemistry") to construct complex molecules containing 1,2,3-triazole rings. nih.gov This suggests that functionalization of the N-benzyl group or the C2 position of the target molecule could open pathways to similar cycloaddition strategies.

The development of novel antifungal agents based on the 1,4-benzoxazin-3-one scaffold, particularly those with benzyl (B1604629) groups on the nitrogen atom, highlights the importance of this class of compounds as a starting point for drug discovery. nih.gov The versatility of the benzoxazinone ring system allows for the construction of libraries of compounds for biological screening. researchgate.nettandfonline.com

Computational and Theoretical Investigations of 4 Benzyl 6 Methyl 2h 1,4 Benzoxazin 3 One

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT Studies)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and properties of benzoxazinone (B8607429) derivatives. For molecules in this class, DFT methods, such as B3LYP combined with basis sets like 6-311+G(d,p), have been successfully used to optimize molecular geometries and calculate various electronic parameters. ias.ac.indergipark.org.tr

The optimized geometry of 4-Benzyl-6-methyl-2H-1,4-benzoxazin-3-one would reveal key structural parameters. For the closely related compound, 4-benzyl-2H-benzo[b] mdpi.commdpi.comoxazin-3(4H)-one, X-ray crystallography has shown that the oxazine (B8389632) ring adopts a non-planar twisted-boat conformation. The two benzene (B151609) rings (the one fused to the oxazine ring and the benzyl (B1604629) substituent) are oriented at a significant dihedral angle relative to each other. Similar structural features are expected for the 6-methyl substituted derivative.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's reactivity and electronic transitions. The energy gap between HOMO and LUMO (ΔE) is a key indicator of chemical stability; a larger gap implies higher stability. In related benzoxazinone systems, the HOMO is typically distributed over the benzoxazine (B1645224) core, while the LUMO may be localized differently depending on the substituents. These calculations help in predicting the sites susceptible to electrophilic and nucleophilic attack.

Theoretical studies on similar compounds have also investigated various global chemical reactivity descriptors to understand their stability and reactivity. scielo.br

Table 1: Representative Theoretical Electronic Properties for Benzoxazinone Derivatives

Property Description Typical Computational Method
Optimized Geometry Provides bond lengths, bond angles, and dihedral angles of the lowest energy structure. DFT (e.g., B3LYP/6-311+G(d,p))
HOMO Energy Energy of the highest occupied molecular orbital, related to the ability to donate electrons. DFT
LUMO Energy Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. DFT
HOMO-LUMO Gap (ΔE) Difference in energy between HOMO and LUMO, indicating chemical reactivity and stability. DFT

This table is representative of typical calculations performed on this class of compounds.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the benzyl group attached to the nitrogen atom allows this compound to adopt multiple conformations. Conformational analysis is essential for understanding its three-dimensional structure and how it influences its properties and interactions.

The central 1,4-benzoxazin-3-one core is not perfectly planar. Crystal structure analysis of the parent compound, 4-benzyl-2H-benzo[b] mdpi.commdpi.comoxazin-3(4H)-one, confirms that the six-membered oxazine ring adopts a twisted-boat conformation. The orientation of the N-benzyl group relative to the benzoxazinone ring system is a key conformational variable. Theoretical studies on similar N-benzyl systems, such as 5-benzylimidazolidin-4-ones, have shown that the benzyl group can rotate, leading to different stable conformers with relatively small energy differences. ethz.ch This rotation can sterically shield one face of the heterocyclic ring. ethz.ch

Molecular Dynamics (MD) simulations can provide deeper insights into the dynamic behavior of the molecule over time. By simulating the motion of atoms, MD can explore the conformational landscape, identify the most stable conformers, and analyze the transitions between them in different environments (e.g., in a solvent). For related benzoxazinone derivatives, MD simulations have been employed to study their stability and interactions within biological systems, such as the binding pocket of an enzyme. nih.gov Such simulations for this compound could reveal how the molecule behaves in a physiological environment, including the stability of its conformation and its interactions with surrounding water molecules or other solutes.

Theoretical Prediction of Spectroscopic Signatures (e.g., NMR, IR, UV-Vis)

Computational methods are widely used to predict and interpret the spectroscopic signatures of organic molecules. DFT calculations allow for the simulation of infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra, which can be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO). scielo.br For 4H-3,1-benzoxazin-4-ones, the ¹H and ¹³C NMR spectra have been studied in detail, with characteristic signals for the carbonyl group and aromatic protons allowing for clear structural elucidation. nih.gov Theoretical calculations for this compound would predict specific chemical shifts for the methyl protons, the benzyl methylene (B1212753) protons, and the distinct aromatic protons on both benzene rings.

IR Spectroscopy: Theoretical vibrational analysis based on DFT can predict the frequencies and intensities of IR absorption bands. ias.ac.in These calculations help in assigning the vibrational modes observed in experimental spectra. For the benzoxazinone scaffold, key predicted vibrations would include the C=O stretching of the lactam group, C-O-C and C-N-C stretching modes of the oxazine ring, and various C-H and C=C stretching and bending modes of the aromatic rings.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. ias.ac.inscispace.com For benzoxazinone derivatives, these calculations can predict the wavelength of maximum absorption (λmax) associated with transitions like n→π* and π→π*. scispace.com The results can help understand the electronic properties and color of the compound.

Table 2: Predicted Spectroscopic Data for a Generic Benzoxazinone Structure

Spectrum Key Predicted Feature Approximate Range
¹³C NMR Carbonyl (C=O) signal 160-170 ppm
¹H NMR Benzyl (N-CH₂) signal 4.5-5.5 ppm
IR Carbonyl (C=O) stretch 1680-1720 cm⁻¹

Note: These are generalized ranges based on related benzoxazinone structures. Specific values for this compound would require specific calculations.

In Silico Reactivity Predictions and Reaction Pathway Elucidation

In silico methods are valuable for predicting the chemical reactivity of a molecule and for exploring potential reaction pathways. By analyzing the electronic structure, one can identify the most likely sites for chemical reactions.

The molecular electrostatic potential (MEP) surface is a useful tool for visualizing the charge distribution and predicting reactivity. Regions of negative potential (typically colored red) indicate areas rich in electrons and susceptible to electrophilic attack, such as the oxygen atom of the carbonyl group. Regions of positive potential (blue) are electron-deficient and are targets for nucleophilic attack.

Reactivity descriptors derived from DFT, such as Fukui functions, can provide more quantitative predictions of reactivity. These descriptors help to identify which atoms are most likely to act as electrophiles or nucleophiles. For the benzoxazinone ring system, theoretical studies can elucidate its stability and susceptibility to ring-opening reactions under different conditions (e.g., acidic or basic hydrolysis).

Exploration of Biological Activities and Structure Activity Relationships Sar for 4 Benzyl 6 Methyl 2h 1,4 Benzoxazin 3 One Derivatives

In Vitro Enzymatic Inhibition Studies

Derivatives of the 1,4-benzoxazin-3-one scaffold have demonstrated inhibitory activity against a range of enzymes. Studies have identified certain substituted 4H-3,1-benzoxazin-4-one derivatives as inhibitors of Cathepsin G (CatG), a serine protease implicated in inflammatory pathologies. nih.gov In one study, five out of seven synthesized derivatives showed significant inhibition of human CatG, with the most potent compound exhibiting an IC₅₀ value of 0.84 ± 0.11 μM. nih.gov This particular inhibitor also displayed considerable selectivity over other serine proteases like thrombin and factor XIa. nih.gov

Computational and structure-activity relationship studies have also explored benzoxazinone (B8607429) derivatives as inhibitors for other enzymes, including Herpes Virus type 1 (HSV-1) protease. nih.gov Molecular docking results for the most potent of these derivatives pointed to a key interaction with the amino acid Ser129 in the enzyme's active site. nih.gov Furthermore, other research has focused on developing benzoxazinone derivatives as inhibitors of protoporphyrinogen (B1215707) IX oxidase (PPO), a key target for herbicides. researchgate.net

Receptor Binding Affinity Profiling and Ligand-Target Interactions (In Vitro and In Silico)

The interaction of benzoxazinone derivatives with various biological targets has been extensively investigated through both in vitro assays and in silico computational modeling. These studies are crucial for understanding the mechanism of action and for optimizing lead compounds.

Anti-inflammatory Targets: A series of 2H-1,4-benzoxazin-3(4H)-one derivatives incorporating a 1,2,3-triazole moiety were designed to target neuroinflammation. nih.gov Molecular docking studies suggested that the most active compounds could interact with Nrf2-related binding sites, preventing its degradation by Keap1 and thereby activating the anti-inflammatory Nrf2-HO-1 signaling pathway. nih.gov In another study, benzoxazolone derivatives were identified as inhibitors of myeloid differentiation protein 2 (MD2), a key adaptor protein in the inflammatory response pathway, with the most active compound showing a direct binding interaction with Arg90 of the MD2 protein. nih.gov

Anticancer Targets: In the context of cancer, benzoxazinone derivatives have been shown to interact with several key targets. One study revealed that certain derivatives could downregulate the expression of c-Myc mRNA in cancer cells, with further assays demonstrating that the compounds can induce the formation of G-quadruplex structures in the c-Myc gene promoter. nih.gov In silico studies of 1,4-benzoxazine-1,2,4-oxadiazole hybrids on the EGFR receptor suggested that the most potent compound strongly binds to the protein. ttwrdcs.ac.in

Antimicrobial Targets: For antibacterial applications, molecular docking studies have been performed on DNA gyrase, an essential bacterial enzyme. ijpsjournal.comijpsjournal.com These in silico analyses helped to understand the binding modes of synthesized compounds with the E. coli DNA gyrase B active site, revealing key interactions with residues such as Asp73. ijpsjournal.com

Other Receptors: Novel synthesized benzoxazines were evaluated for their binding affinity towards receptors for advanced glycation end products (RAGE). mdpi.com In silico predictions suggested that these ligands could bind effectively at a hydrophobic pocket of the RAGE receptor, forming key interactions with Arg48 and Arg104. mdpi.com

Table 1: Summary of Receptor/Target Interactions for Benzoxazinone Derivatives
TargetDerivative ClassKey Interacting Residues/MechanismStudy Type
Nrf2/Keap12H-1,4-benzoxazin-3(4H)-one-1,2,3-triazole hybridsInteraction with Nrf2 binding sites, preventing Keap1 degradation nih.govIn Silico (Molecular Docking)
Myeloid differentiation protein 2 (MD2)Benzoxazolone derivativesDirect binding via Arg90 nih.govIn Vitro (BLI Assay), In Silico
c-Myc G-quadruplexBenzoxazinone derivativesInduction and stabilization of G-quadruplex DNA structure nih.govIn Vitro (EMSA, CD Spectroscopy)
EGFR1,4-benzoxazine-1,2,4-oxadiazole hybridsStrong binding to the receptor protein ttwrdcs.ac.inIn Silico (Molecular Docking)
DNA Gyrase B (E. coli)2H-benzo[b] nih.govfrontiersin.orgoxazin-3(4H)-one derivativesHydrogen bonding with Asp73 ijpsjournal.comIn Silico (Molecular Docking)
RAGEDihydro-1H-benzo[d] nih.govresearchgate.netoxazine (B8389632) derivativesBinding to hydrophobic pocket, interaction with Arg48 and Arg104 mdpi.comIn Silico (Molecular Docking)

Antimicrobial Activity Evaluations (In Vitro: Antibacterial, Antifungal)

The 1,4-benzoxazin-3-one framework is a recognized pharmacophore in the development of antimicrobial agents. Numerous studies have reported the synthesis and evaluation of its derivatives against a wide spectrum of bacteria and fungi.

Antifungal Activity: Derivatives of 1,4-benzoxazin-3-one have shown significant promise as antifungal agents. nih.govfrontiersin.org A series of derivatives containing an acylhydrazone moiety were evaluated against several plant pathogenic fungi, with some compounds showing better efficacy than the commercial fungicide hymexazol. nih.govfrontiersin.org For instance, against G. zeae, compounds 5L and 5o had EC₅₀ values of 20.06 and 23.17 μg/ml, respectively, compared to 40.51 μg/ml for hymexazol. nih.govfrontiersin.org Notably, synthetic compounds with benzyl (B1604629) groups on the nitrogen atom of the benzoxazinone ring have exhibited prominent antifungal activity. nih.govresearchgate.net Other studies have reported strong inhibitory activities against clinically relevant fungi such as Candida albicans, Candida glabrata, and Aspergillus fumigatus. nih.govfrontiersin.org

Table 2: In Vitro Antifungal Activity of Selected 1,4-Benzoxazin-3-one Acylhydrazone Derivatives nih.govfrontiersin.org
CompoundFungal StrainEC₅₀ (μg/ml)Standard (EC₅₀ μg/ml)
5LG. zeae20.06Hymexazol (40.51)
5oG. zeae23.17Hymexazol (40.51)
5qP. sasakii26.66Hymexazol (32.77)
5rP. infestans15.37Carbendazim (34.41)
5pC. wilt26.76Hymexazol (>50)

Antibacterial Activity: Benzoxazinone derivatives have also been evaluated for their antibacterial properties. researchgate.netnih.govnih.gov A study on 1,3-benzoxazine derivatives showed that all synthesized compounds were active against E. coli and S. aureus, with several also inhibiting B. subtilis. nih.gov Another new series of benzoxazine-6-sulfonamide derivatives showed low minimum inhibitory concentrations (MICs of 31.25 and 62.5 μg/mL) against both Gram-positive and Gram-negative bacteria. nih.gov The development of symmetrical 1,3-benzoxazine derivatives has also yielded compounds with promising antibacterial efficacy against pathogenic microorganisms. icm.edu.pl

Anticancer Activity in Cell Line Models (In Vitro)

The anticancer potential of the benzoxazinone scaffold has been extensively explored, with numerous derivatives demonstrating significant cytotoxicity against various human cancer cell lines.

Studies have shown that these compounds can inhibit the proliferation of cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HCT-116 (colon cancer). nih.govresearchgate.netnih.govinnovareacademics.inresearchgate.netnih.gov For example, a series of 2,3-disubstituted 1,3-benzoxazin-4-one derivatives were tested against MCF-7 cells, with some compounds showing IC₅₀ values as low as 0.89 µg. innovareacademics.in In another study, 1,4-benzoxazine-1,2,4-oxadiazole hybrids were evaluated against four cancer cell lines, with compound 4g showing potent activity against A549, PC3 (prostate), HeLa, and MCF-7 cells with IC₅₀ values of 3.98, 3.41, 6.82, and 3.82 μM, respectively. ttwrdcs.ac.in

The mechanisms underlying this anticancer activity are also being elucidated. Research indicates that these compounds can induce apoptosis, trigger cell cycle arrest, and promote autophagy in cancer cells. nih.govnih.govfrontiersin.org For instance, certain 2H-1,4-benzoxazin-3(4H)-one derivatives linked to 1,2,3-triazoles were found to induce DNA damage, evidenced by the upregulation of γ-H2AX, and trigger apoptosis via increased caspase-7 expression. frontiersin.org

Table 3: In Vitro Anticancer Activity of Selected Benzoxazinone Derivatives
Derivative ClassCell LineActivity (IC₅₀)Reference
2,3-disubstituted 1,3-benzoxazin-4-oneMCF-7 (Breast)0.89 µg innovareacademics.in
1,4-benzoxazine-1,2,4-oxadiazole hybrid (4g)PC3 (Prostate)3.41 μM ttwrdcs.ac.in
1,4-benzoxazine-1,2,4-oxadiazole hybrid (4g)MCF-7 (Breast)3.82 μM ttwrdcs.ac.in
1,4-benzoxazine-1,2,4-oxadiazole hybrid (4g)A549 (Lung)3.98 μM ttwrdcs.ac.in
2H-benzo[b] nih.govfrontiersin.orgoxazin-3(4H)-one-triazole hybrid (14b)A549 (Lung)7.59 ± 0.31 μM nih.gov
4H-benzoxazin-3-one derivative (13a)Hep-G2 (Liver)6.25 µg/mL researchgate.net

Anti-Inflammatory Activity in Cellular Models (In Vitro)

Benzoxazinone derivatives have demonstrated significant anti-inflammatory properties in various in vitro cellular models. These compounds have been shown to modulate key inflammatory pathways and mediators.

A study focusing on 2H-1,4-benzoxazin-3(4H)-one derivatives modified with a 1,2,3-triazole moiety found that several compounds exhibited promising anti-inflammatory effects in lipopolysaccharide (LPS)-induced BV-2 microglial cells. nih.gov The most effective compounds significantly reduced the production of nitric oxide (NO) and decreased the transcription levels of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.gov Furthermore, these derivatives downregulated the expression of inflammation-related enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov The mechanism was linked to the activation of the Nrf2-HO-1 pathway, which helps alleviate microglial inflammation. nih.gov

In other research, benzoxazole (B165842) derivatives were synthesized and tested for their ability to inhibit IL-6, with the most active compounds showing IC₅₀ values as low as 5.09±0.88 μM. nih.gov Another study involving 1,3-benzoxazine derivatives reported that the compounds were effective in inhibiting carrageenan-induced edema, with one compound showing an 83.3% inhibition. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Analyses of Benzoxazinone Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of benzoxazinone analogues influences their biological activity, guiding the design of more potent and selective compounds.

Key SAR findings for benzoxazinone derivatives include:

Substituents on the Benzene (B151609) Ring: The position and nature of substituents on the benzoxazinone aromatic ring significantly impact activity. For instance, in a series of antifungal acylhydrazone derivatives, a 6-Cl substitution on the 1,4-benzoxazin-3-one skeleton resulted in better antifungal activity compared to other substituents. nih.gov

Substitution at N-4: The group attached to the nitrogen atom at position 4 is critical. The presence of a benzyl group on the nitrogen atom has been specifically linked to prominent antifungal activity. nih.govresearchgate.net

Substitution at C-2: The substituent at the C-2 position of the oxazinone ring plays a crucial role in determining binding orientation and potency. In a study of Cathepsin G inhibitors, a furan-2-yl group at this position provided better interactions than a phenyl group. nih.gov

General Physicochemical Properties: SAR studies on antiviral benzoxazinones highlighted the important contribution of hydrophobic and polarizable groups for activity, while also noting limitations for bulky groups in specific positions. nih.gov

These analyses, often supported by computational modeling, help to build a comprehensive picture of the pharmacophore, indicating that a combination of electronic and steric factors governs the efficacy of these compounds. researchgate.net

Computational Approaches to Biological Activity Prediction and Lead Compound Optimization

Computational methods, including molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations, are indispensable tools in the study of benzoxazinone derivatives. researchgate.net These in silico approaches provide rapid and cost-effective means to predict biological activity, elucidate interaction mechanisms, and guide the optimization of lead compounds. nih.govnih.gov

Molecular Docking: This technique is widely used to predict the binding poses and affinities of benzoxazinone derivatives within the active sites of target proteins. It has been successfully applied to study interactions with targets like E. coli DNA gyrase, ijpsjournal.com the RAGE receptor, mdpi.com EGFR, ttwrdcs.ac.in and HSV-1 protease. nih.gov Docking studies can reveal key hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex, providing a rationale for observed activities and suggesting modifications to enhance binding. nih.govijpsjournal.commdpi.com

QSAR: 3D-QSAR studies have been employed to build statistically significant models that relate the structural features of benzoxazinone analogues to their biological activity. researchgate.net These models can identify the key steric, electronic, and thermodynamic descriptors that influence potency, such as Henry's law constant and stretch-bend energy for HIV-1 reverse transcriptase inhibition. researchgate.net The resulting models are valuable for predicting the activity of novel, unsynthesized compounds.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior and stability of ligand-protein complexes over time. nih.govmdpi.com They have been used to validate docking results and assess the stability of benzoxazinone derivatives bound to their targets, confirming that the predicted binding modes are maintained. mdpi.com

Together, these computational strategies accelerate the drug discovery process by allowing for the rational design and prioritization of benzoxazinone derivatives with enhanced biological activity and improved pharmacokinetic profiles. nih.govnih.gov

Advanced Applications of 4 Benzyl 6 Methyl 2h 1,4 Benzoxazin 3 One in Diverse Chemical Research Domains

Utilization as Ligands in Coordination and Organometallic Chemistry

The 1,4-benzoxazin-3-one scaffold possesses intrinsic properties that make it a promising candidate for use as a ligand in coordination and organometallic chemistry. The heterocyclic ring contains both nitrogen and oxygen atoms which can act as potential donor sites for coordination with metal ions. The amide nitrogen and the ether oxygen, along with the carbonyl oxygen, offer multiple possibilities for chelation, potentially forming stable metal complexes.

While direct studies on 1,4-benzoxazin-3-one metal complexes are emerging, research on the closely related benzoxazole-based ligands provides insight into their coordination potential. For instance, 2-substituted benzoxazoles have been used to create metal complexes with various transition metals like Zn(II), Cu(II), Ni(II), and Fe(III). nih.govnih.gov These complexes have shown enhanced biological activity compared to the ligands alone, demonstrating that the benzoxazole (B165842) skeleton can effectively coordinate with metal ions to create functionally enhanced molecules. nih.gov This suggests that the 1,4-benzoxazin-3-one scaffold could similarly be used to design ligands for catalysts, metal-organic frameworks (MOFs), or therapeutic agents where the metal center's properties are tuned by the ligand's electronic and steric environment. A Rh(III)-catalyzed carbonylation of anilines has been developed to construct benzoxazinones, indicating the interaction of this scaffold with transition metals. chemistryviews.org

Table 1: Potential Coordination Sites in 1,4-Benzoxazin-3-one

Atom/GroupTypePotential Role in Coordination
Carbonyl Oxygen (C=O)Oxygen DonorCan act as a Lewis base to coordinate with a metal center.
Amide Nitrogen (N-H/N-R)Nitrogen DonorThe lone pair on the nitrogen can be involved in coordination, especially after deprotonation.
Ether Oxygen (-O-)Oxygen DonorCan participate in chelation, forming a stable ring with a metal ion.

Potential Applications in Materials Science and Polymer Chemistry

The benzoxazine (B1645224) ring system is a cornerstone of a class of high-performance thermosetting polymers known as polybenzoxazines. mdpi.com These materials are typically synthesized through the ring-opening polymerization of benzoxazine monomers, which are related in structure to 1,4-benzoxazin-3-ones. mdpi.com Polybenzoxazines are renowned for their exceptional properties, including high thermal stability, excellent mechanical strength, flame retardance, low water absorption, and near-zero shrinkage during polymerization. mdpi.com

Given this precedent, 1,4-benzoxazin-3-one derivatives represent a class of monomers that could be explored for the creation of novel polymers. The presence of the lactam (cyclic amide) functionality within the 1,4-benzoxazin-3-one structure could impart different properties to the resulting polymers compared to traditional polybenzoxazines. For example, the polarity and hydrogen-bonding capability of the amide group could enhance properties like adhesion, dye-uptake, or interactions with other polar polymers.

Researchers have developed various generations of benzoxazine monomers to create polymers with tailored properties, including main-chain, side-chain, and telechelic benzoxazines that exhibit thermoplastic-like properties before curing. mdpi.com This molecular design flexibility extends to benzoxazinone-based monomers, which could be functionalized at the nitrogen atom (position 4) or on the benzene (B151609) ring to control polymerization and the final properties of the material. For example, benzoxazine monomers based on 3,3′-dichloro-4,4′-diaminodiphenylmethane have been synthesized to develop fire-resistant materials. mdpi.com Similarly, reacting a bisphenol-A-based benzoxazine with a polyetheramine has been shown to create polymer networks that are reprocessable, akin to vitrimers. frontiersin.org

Table 2: Notable Properties of Polybenzoxazine-Based Materials

PropertyDescriptionPotential Application
High Thermal Stability Resistant to degradation at high temperatures.Aerospace components, high-temperature adhesives. mdpi.com
Flame Retardance Inherently resistant to catching fire. mdpi.comElectronics, fire-safe construction materials. mdpi.com
Low Dielectric Constant Poor conductor of electricity, good insulator.Microelectronic packaging, printed circuit boards. mdpi.com
Near-Zero Volumetric Change Minimal shrinkage or expansion upon curing.High-precision molding, composite matrices. mdpi.com
Molecular Design Flexibility Easily modified monomer structure to tune properties.Smart materials, functional coatings. mdpi.comfrontiersin.org

Development as Molecular Probes and Sensors

The inherent fluorescence of many aromatic heterocyclic compounds makes the 1,4-benzoxazin-3-one scaffold an attractive platform for developing molecular probes and chemical sensors. youtube.com By modifying the structure, researchers can create "turn-on" or "turn-off" fluorescent probes that signal the presence of specific analytes.

Several studies have successfully demonstrated the use of benzoxazinone (B8607429) derivatives as fluorescent sensors:

Probes for Flow Cytometry: A class of 7-dimethylamino-1,4-benzoxazin-2-one derivatives has been developed as fluorescent dyes. nih.gov These probes exhibit a red fluorescence upon excitation at 488 nm and can be conjugated to polypeptides to analyze cell surface receptors in dual-color flow cytometry. nih.gov

Activity-Based Probes (ABPs): Alkyne-substituted benzoxazin-4-ones have been designed as ABPs to profile serine proteases. nih.gov These probes covalently modify the target enzymes, and the alkyne tag allows for subsequent attachment of a reporter molecule like a fluorophore or biotin (B1667282) for detection and identification. nih.gov

Sensors for Biothiols: A fluorescent "turn-on" probe based on a 7-hydroxy-3-phenyl-benzoxazinone structure was created for the selective detection of biothiols like glutathione, cysteine, and homocysteine. nih.gov The probe showed a 70-fold fluorescence enhancement and a low detection limit, and was successfully used for bioimaging in living cells. nih.gov

Sensors for Hydrogen Sulfide (H₂S): A near-infrared (NIR) fluorescent probe based on a benzophenoxazine structure (a related, more conjugated system) was developed for the highly sensitive and selective detection of H₂S. nih.gov The probe demonstrated an 80-fold fluorescence increase and a detection limit of 19 nM, and could be used for imaging H₂S in living cells and as a visual sensor for gaseous H₂S. nih.gov

Table 3: Examples of Benzoxazinone-Based Molecular Probes

Probe Base StructureAnalyte/TargetSensing MechanismReference
7-dimethylamino-1,4-benzoxazin-2-oneCell Surface ReceptorsCovalent labeling for flow cytometry. nih.gov
Alkyne-substituted benzoxazin-4-oneSerine ProteasesCovalent modification (Activity-Based Probe). nih.gov
7-hydroxy-3-phenyl-benzoxazinoneBiothiols (GSH, Cys, Hcy)Fluorescence "turn-on" upon reaction. nih.gov
Benzophenoxazine-DNP etherHydrogen Sulfide (H₂S)NIR fluorescence "turn-on" via thiolysis. nih.gov

Role in Supramolecular Chemistry and Molecular Recognition

Molecular recognition is the foundation of supramolecular chemistry and is crucial for biological processes and the design of synthetic receptors. The 1,4-benzoxazin-3-one scaffold is considered a "privileged scaffold" because it can interact with multiple biological targets. benthamscience.com This ability stems from its defined three-dimensional shape and the distribution of hydrogen bond donors and acceptors, which facilitate specific non-covalent interactions with target molecules, particularly proteins.

The role of the benzoxazinone scaffold in molecular recognition is most evident in its use as a core for enzyme inhibitors. For example, 2-styryl substituted benzoxazinones have been identified as a novel scaffold for inhibitors of rhomboid proteases, a class of intramembrane enzymes. nih.gov Mass spectrometry analysis confirmed that these molecules act by forming a covalent acyl-enzyme intermediate with the catalytic serine residue, a mechanism predicated on precise recognition of the enzyme's active site. nih.gov

This capacity for specific molecular recognition can be extended to the field of supramolecular chemistry. The benzoxazinone structure can be incorporated into larger host molecules designed to selectively bind specific guest molecules through a combination of hydrogen bonding, π-π stacking, and hydrophobic interactions. By functionalizing the benzoxazinone core with various recognition motifs, it is possible to create synthetic receptors for ions or small organic molecules. While monomeric natural benzoxazinoids often lack strong antimicrobial activity, synthetic modifications of the 1,4-benzoxazin-3-one backbone have yielded potent antimicrobial compounds, highlighting that the scaffold is an excellent starting point for designing molecules with specific recognition properties. nih.gov

Future Perspectives and Unresolved Challenges in 4 Benzyl 6 Methyl 2h 1,4 Benzoxazin 3 One Research

Emerging Synthetic Methodologies for Enhanced Diversity and Efficiency

The synthesis of 2H-1,4-benzoxazin-3-ones has traditionally involved methods such as the reaction of 2-aminophenols with α-haloacyl halides. However, recent advancements are paving the way for more efficient, diverse, and environmentally benign synthetic routes applicable to 4-benzyl-6-methyl-2H-1,4-benzoxazin-3-one.

One promising approach is the ligand-free copper-catalyzed cascade reaction . A method has been developed for the synthesis of 2H-1,4-benzoxazin-3(4H)-ones from substituted chloroacetamide and 2-halophenol, which avoids the need for noble metals and ligands. researchgate.net This strategy could be adapted for the synthesis of the target compound, potentially offering higher yields and simpler purification protocols.

Another significant development is the use of the Smiles rearrangement . A novel and effective synthesis of substituted 1,4-benzoxazinones has been described, starting from substituted 2-chlorophenols and N-substituted 2-chloroacetamides in the presence of cesium carbonate. umich.eduumich.edu This methodology is particularly noteworthy for its potential to generate a wide array of substituted benzoxazinones. umich.eduumich.edu

Furthermore, "green" chemistry principles are being integrated into synthetic schemes. For instance, a two-step process involving O-alkylation of 2-nitrophenols followed by a "green" catalytic reductive cyclization has been successfully used to synthesize 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones. nih.gov Such methods reduce the environmental impact and are desirable for sustainable chemical production.

Palladium-catalyzed carbonylation represents another sophisticated route, where N-(o-bromoaryl)amides can be converted to benzoxazinones using paraformaldehyde as a carbonyl source. organic-chemistry.org Additionally, solvent-assisted grinding offers a mild and convenient method for the cyclodehydration of N-substituted anthranilic acid derivatives to form benzoxazinones. organic-chemistry.org These emerging techniques hold the potential to significantly enhance the synthetic accessibility and structural diversity of derivatives of this compound.

Identification and Validation of Novel Biological Targets (In Vitro/In Silico)

The 1,4-benzoxazinone core is a well-established pharmacophore, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. nih.govijpsjournal.comnih.govnih.govresearchgate.net For this compound, the future lies in the systematic identification and validation of its specific biological targets.

In vitro screening against a panel of enzymes and receptors is a crucial first step. For instance, various benzoxazinone (B8607429) derivatives have been identified as potent inhibitors of α-chymotrypsin and human neutrophil elastase. nih.govnih.gov Screening this compound against these and other proteases could reveal novel therapeutic avenues. The antimicrobial potential is also significant, with studies showing activity against various bacterial and fungal strains. nih.govijpsjournal.comijpsjournal.com

In silico studies , particularly molecular docking, are invaluable tools for predicting potential biological targets and understanding structure-activity relationships. ijpsjournal.comijpsjournal.com This computational approach can elucidate the binding modes of this compound within the active sites of various enzymes, such as E. coli DNA gyrase, which has been a target for other benzoxazine (B1645224) derivatives. ijpsjournal.comijpsjournal.com Recent research has also utilized in silico methods to explore the antidiabetic potential of new polyheterocyclic molecules derived from ijpsjournal.comnih.gov-benzoxazin-3-one by targeting α-amylase and α-glucosidase. nih.gov Similar computational analyses could guide the experimental validation of novel targets for the subject compound.

The introduction of a 1,2,3-triazole moiety into the 2H-1,4-benzoxazin-3(4H)-one structure has been shown to yield compounds with promising anti-inflammatory activity in microglial cells, suggesting potential applications in neurodegenerative diseases. nih.gov This highlights the potential for structural modifications of this compound to target specific biological pathways.

Integration with Nanoscience and Advanced Materials Technologies

The unique chemical structure of the benzoxazine ring system lends itself to applications beyond pharmacology, particularly in the realm of nanoscience and advanced materials. Polybenzoxazines, which are polymers derived from benzoxazine monomers, are known for their high thermal stability. nih.gov

A significant future direction is the use of benzoxazine derivatives, including potentially this compound, as precursors for advanced carbon materials . nih.gov These materials can be synthesized in various forms, such as films, foams, nanofibers, nanospheres, and aerogels, with highly tailorable porosity. nih.gov The resulting carbon materials exhibit excellent electrochemical properties, including high pseudocapacitance and charge stability, making them suitable for applications as electrodes in batteries and supercapacitors. nih.gov Their thermal and electrical stability also makes them candidates for use in harsh environments, such as in aerospace applications. nih.gov

The integration of this compound into polymer backbones could lead to the development of functional polymers with specific optical or electronic properties. mdpi.com Benzoxazinones have been utilized in the preparation of materials for optoelectronic devices and as fluorescence emission materials. mdpi.com The benzyl (B1604629) and methyl substitutions on the core ring of the target compound could be tailored to fine-tune these properties.

Addressing Challenges in Large-Scale Synthesis and Non-Clinical Industrial Applicability

Future research must focus on developing robust, cost-effective, and scalable synthetic protocols. The aforementioned ligand-free copper-catalyzed reactions and "green" catalytic cyclizations are steps in the right direction. researchgate.netnih.gov Methodologies that utilize readily available starting materials and minimize waste are crucial for industrial applicability. organic-chemistry.org For instance, the development of optimized methodologies for the large-scale isolation and synthesis of natural benzoxazinones has paved the way for their use as templates for natural herbicide models. nih.gov

The non-clinical industrial applicability of this compound extends to the agrochemical sector. Benzoxazinones are known for their phytotoxic activity and are involved in the defense mechanisms of certain plants. nih.gov This makes them attractive candidates for the development of novel, potentially more environmentally friendly herbicides. The 4-methyl-2H-1,4-benzoxazin-3(4H)-one derivative is already utilized in agricultural chemistry as a natural herbicide. chemimpex.com The specific substitutions on this compound may offer enhanced selectivity and potency.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.